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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of gastrotropin (FABP6) and

other key fatty acid-binding proteins (FABPs). The information presented is supported by

experimental data to facilitate informed decisions in research and drug development.

Introduction to Fatty Acid-Binding Proteins (FABPs)
Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins,

typically 14-15 kDa in size, that play a crucial role in the transport and metabolism of fatty acids

and other lipophilic molecules.[1][2] These proteins are abundantly expressed in tissues with

active fatty acid metabolism and are involved in various cellular processes, including lipid

storage, signal transduction, and gene regulation.[3][4] The FABP family consists of several

isoforms, each with a distinct tissue distribution and ligand-binding specificity, suggesting

specialized functions.[5]

Gastrotropin, also known as Fatty Acid-Binding Protein 6 (FABP6) or ileal bile acid-binding

protein (I-BABP), is a unique member of this family.[6][7][8] While most FABPs exhibit a high

affinity for long-chain fatty acids, gastrotropin displays a significantly higher affinity for bile

acids, playing a critical role in their enterohepatic circulation.[9] This fundamental difference in

ligand preference forms the basis of this comparative analysis.
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The primary function of FABPs is their ability to bind and transport hydrophobic ligands. The

binding affinity, measured by the dissociation constant (Kd), varies significantly among different

FABP isoforms and ligands. A lower Kd value indicates a higher binding affinity.

Fatty Acid Binding Affinities
The following table summarizes the dissociation constants (Kd) of various FABPs for common

long-chain fatty acids. The data highlights the generally high affinity (in the nanomolar range) of

most FABPs for these ligands. In contrast, gastrotropin (FABP6) exhibits a significantly lower

affinity for fatty acids, with Kd values typically in the micromolar range.[4]

FABP
Isoform

Oleic
Acid (Kd,
nM)

Palmitic
Acid (Kd,
nM)

Stearic
Acid (Kd,
nM)

Linoleic
Acid (Kd,
nM)

Arachido
nic Acid
(Kd, nM)

Referenc
e

FABP1

(Liver)
230 ± 20 200 ± 20 110 ± 10 360 ± 30 330 ± 30 [5]

FABP2

(Intestinal)
880 ± 70 210 ± 20 110 ± 10 1200 ± 100 1700 ± 100 [5]

FABP3

(Heart)
230 ± 20 210 ± 20 110 ± 10 360 ± 30 330 ± 30 [5]

FABP4

(Adipocyte)
350 ± 30 260 ± 20 200 ± 20 440 ± 40 600 ± 50 [5]

FABP5

(Epidermal

)

~1040 ~2860 - - - [10]

FABP6

(Gastrotrop

in)

~µM range ~µM range ~µM range ~µM range ~µM range [4]

Bile Acid Binding Affinities
Gastrotropin's defining characteristic is its high affinity for bile acids. This is in stark contrast to

other FABPs, which generally show weak or no significant binding to these molecules.
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FABP Isoform
Cholic Acid
(Kd)

Chenodeoxych
olic Acid (Kd)

Deoxycholic
Acid (Kd)

Reference

FABP6

(Gastrotropin)
High Affinity High Affinity Highest Affinity [9]

Other FABPs Low to No Affinity Low to No Affinity Low to No Affinity

Signaling Pathways
FABPs are not merely passive transporters; they are active participants in cellular signaling

cascades, often by delivering their ligands to nuclear receptors or other signaling proteins.

Gastrotropin (FABP6) Signaling
Gastrotropin is a key player in the Farnesoid X Receptor (FXR) signaling pathway, which is a

master regulator of bile acid homeostasis. By binding and transporting bile acids to the nucleus

of enterocytes, FABP6 facilitates the activation of FXR, leading to the regulation of genes

involved in bile acid synthesis and transport.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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